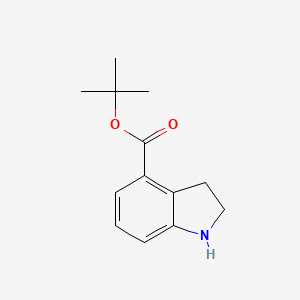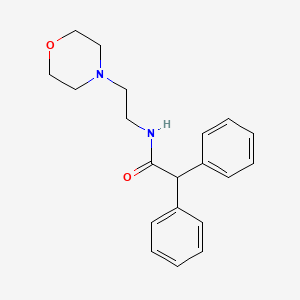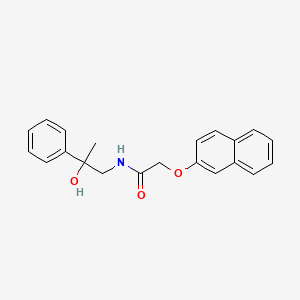
N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, also known as HPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called phenylpropylamines, which are known to have various biological activities including anti-inflammatory, anti-tumor, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide, a compound related to N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This enzyme plays a role in angiogenesis, the process of new blood vessel formation, which is a critical component in the growth of tumors. The compound potently inhibited APN activity and demonstrated significant inhibition of the invasion of bovine aortic endothelial cells, indicating potential anti-angiogenic and, by extension, anti-tumor properties (Lee et al., 2005).
Antiproliferative Activities
Another study focused on derivatives of N-(naphthalen-2-yl)acetamide, revealing their synthesis and evaluation for antiproliferative activities against various human cancer cell lines. Among these compounds, specific derivatives demonstrated high activity against nasopharyngeal carcinoma cells, suggesting potential applications in cancer therapy (Chen et al., 2013).
Anti-Parkinson's Activity
Research on novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide for their anti-Parkinson's activity found that these compounds exhibited potent free radical scavenging activity. Specifically, certain thiazolidinone derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).
Anticancer Screening
The synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening revealed that some of these synthesized molecules exhibited potent inhibitory activities in various cancer cell lines. This study highlights the role of click chemistry in developing effective lead compounds in medicinal chemistry, especially for anticancer drug discovery (Dhuda et al., 2021).
Pharmacological Evaluation
The computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions provided insights into the therapeutic potential of these compounds. This comprehensive study suggested that specific derivatives possess good affinity for key enzymes, correlating to their high analgesic and anti-inflammatory effects, and demonstrated potent antioxidant and tumor inhibitory potentials (Faheem, 2018).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(24,18-9-3-2-4-10-18)15-22-20(23)14-25-19-12-11-16-7-5-6-8-17(16)13-19/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXQLHQQYTVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

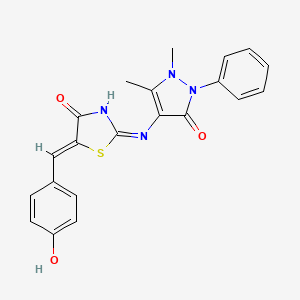
![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
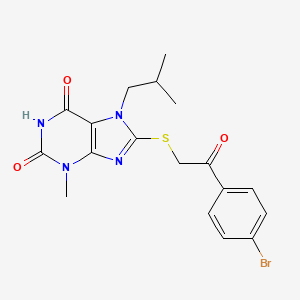
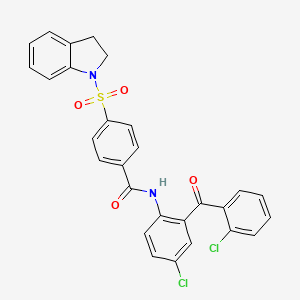
![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)
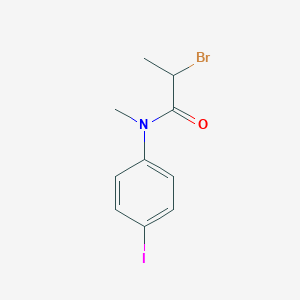
![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)
